Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a sulfonamide group, which is known for its diverse biological activities, and a propanoate ester, which can be involved in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate typically involves multiple steps. One common approach is to start with the sulfonylation of 3,4-dichloro-2-methoxyaniline using a sulfonyl chloride reagent under basic conditions. This step forms the sulfonamide intermediate. The next step involves the esterification of the sulfonamide with ethyl 3-(4-methylphenyl)propanoate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-methoxyphenyl)propanoate: A structurally similar compound with different substituents on the aromatic ring.
3,4-Dichloro-2-methoxyaniline: A precursor used in the synthesis of the target compound.
Sulfonamide derivatives: A class of compounds with similar sulfonamide groups but different aromatic substituents.
Uniqueness
Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate, commonly referred to as a sulfonamide derivative, has garnered attention due to its potential biological activities. This compound's structure suggests various interactions at the molecular level, which may confer significant pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to a propanoate backbone, with dichloromethoxy and methylphenyl substituents. Its molecular formula is C18H19Cl2N1O4S1, and it possesses a molecular weight of approximately 397.32 g/mol. The structural characteristics may influence its solubility, stability, and interaction with biological targets.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against various pathogens.
- Bacterial Strains : The compound was tested against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Results indicated that while it showed no significant inhibition against E. coli, it exhibited notable activity against MRSA with a minimum inhibitory concentration (MIC) of 12.5 µg/mL, which is competitive compared to standard antibiotics like vancomycin (4.8 µg/mL) .
- Fungal Activity : In antifungal assays against Candida albicans and Candida parapsilosis, the compound did not demonstrate growth inhibition even at high concentrations (up to 800 µg/mL) .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Enzymatic Pathways : Sulfonamides are known to inhibit dihydropteroate synthase in bacterial folate synthesis pathways. This inhibition can lead to bacterial growth arrest.
- Cell Membrane Disruption : Some studies suggest that compounds with similar structures may disrupt bacterial cell membranes, leading to cell lysis.
Case Studies
- Study on MRSA : A study evaluated the efficacy of the compound in a murine model of MRSA infection. Mice treated with the compound showed a significant reduction in bacterial load compared to untreated controls .
- Screening for Type III Secretion System Inhibitors : In a broader screening context for inhibitors of bacterial virulence factors, the compound was evaluated for its ability to inhibit type III secretion systems in enteropathogenic E. coli. Although not specifically effective in this assay, it provided insights into potential modifications that could enhance its efficacy .
Table 1: Antimicrobial Activity Summary
Pathogen | MIC (µg/mL) | Reference |
---|---|---|
Methicillin-resistant S. aureus | 12.5 | |
Escherichia coli | >800 | |
Candida albicans | >800 |
Table 2: Comparative Efficacy Against Standard Antibiotics
Properties
Molecular Formula |
C19H21Cl2NO5S |
---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
ethyl 3-[(3,4-dichloro-2-methoxyphenyl)sulfonylamino]-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C19H21Cl2NO5S/c1-4-27-17(23)11-15(13-7-5-12(2)6-8-13)22-28(24,25)16-10-9-14(20)18(21)19(16)26-3/h5-10,15,22H,4,11H2,1-3H3 |
InChI Key |
WJOIEKQIPIVDMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.